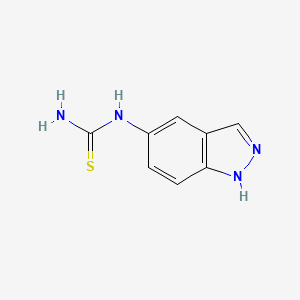![molecular formula C14H11ClO B1308523 1-(3'-Chloro-[1,1'-biphenyl]-3-yl)ethanone CAS No. 893734-53-7](/img/structure/B1308523.png)
1-(3'-Chloro-[1,1'-biphenyl]-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3’-Chloro-[1,1’-biphenyl]-3-yl)ethanone is an organic compound with the molecular formula C14H11ClO It is a derivative of biphenyl, where a chlorine atom is substituted at the 3’ position of one of the phenyl rings, and an ethanone group is attached to the 3 position of the other phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3’-Chloro-[1,1’-biphenyl]-3-yl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride (such as ethanoyl chloride) and an aromatic compound (such as 3-chlorobiphenyl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds as follows:
Formation of the acylium ion: The acyl chloride reacts with the Lewis acid to form an acylium ion.
Electrophilic attack: The acylium ion then attacks the aromatic ring of 3-chlorobiphenyl, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(3’-Chloro-[1,1’-biphenyl]-3-yl)ethanone can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product.
化学反应分析
Types of Reactions: 1-(3’-Chloro-[1,1’-biphenyl]-3-yl)ethanone undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions on the aromatic ring, such as nitration, sulfonation, and halogenation.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products Formed:
Nitration: Formation of nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids.
科学研究应用
1-(3’-Chloro-[1,1’-biphenyl]-3-yl)ethanone has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3’-Chloro-[1,1’-biphenyl]-3-yl)ethanone involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in aromatic substitution reactions, where it forms a sigma complex with the aromatic ring. This intermediate then undergoes deprotonation to regenerate the aromatic system and form the substitution product.
相似化合物的比较
1-(3’-Chloro-[1,1’-biphenyl]-4-yl)ethanone: Similar structure but with the ethanone group attached at the 4 position.
1-(3’-Hydroxy-[1,1’-biphenyl]-3-yl)ethanone: Similar structure but with a hydroxyl group instead of a chlorine atom.
1-(3’-Methoxy-[1,1’-biphenyl]-3-yl)ethanone: Similar structure but with a methoxy group instead of a chlorine atom.
Uniqueness: 1-(3’-Chloro-[1,1’-biphenyl]-3-yl)ethanone is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can act as an electron-withdrawing group, making the aromatic ring more susceptible to electrophilic attack.
This detailed overview provides a comprehensive understanding of 1-(3’-Chloro-[1,1’-biphenyl]-3-yl)ethanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
1-[3-(3-chlorophenyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c1-10(16)11-4-2-5-12(8-11)13-6-3-7-14(15)9-13/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCWWQZOBHDZBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


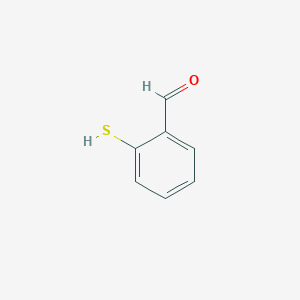
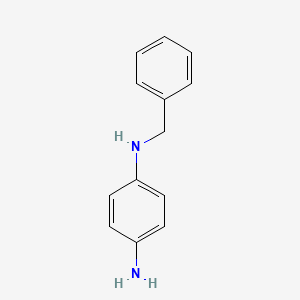
![4-Hydrazinylidene-6-phenyl-N-[3-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydroindazol-3-amine](/img/structure/B1308455.png)
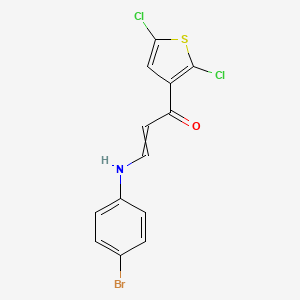
![2-[(4-methylphenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B1308463.png)
![1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine](/img/structure/B1308468.png)
![6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1308469.png)
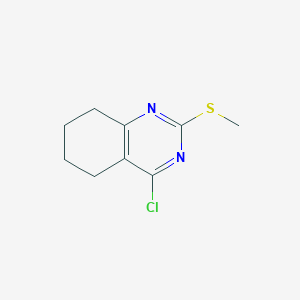
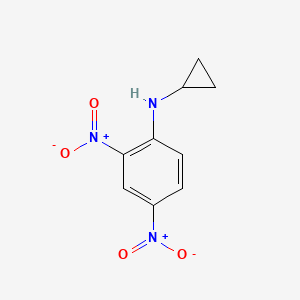

![1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone](/img/structure/B1308484.png)
